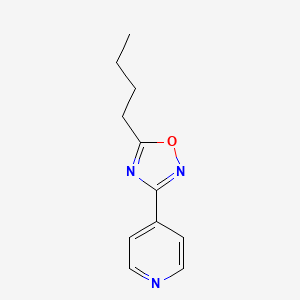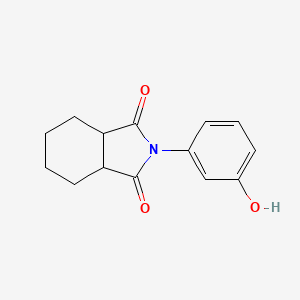![molecular formula C18H26N2OS B5209038 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic stress response. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Mechanism of Action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide activates AMPK by binding to the allosteric site of the AMPK α subunit. This leads to conformational changes that enhance the activity of AMPK. AMPK activation by this compound results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, and the activation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, this compound protects against oxidative stress and improves cognitive function.
Advantages and Limitations for Lab Experiments
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for easy delivery and manipulation in cell culture and animal models. It also has a high potency and selectivity for AMPK activation, which minimizes off-target effects. However, this compound has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide. One direction is the development of more stable and soluble analogs of this compound for improved bioavailability and efficacy in vivo. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular and inflammatory disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular metabolism and stress response can provide insights into novel targets for drug development.
Synthesis Methods
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to give 2,2-dimethylpropanoyl chloride. The resulting compound is then reacted with 4-amino-1,3-thiazole-2-thiol to yield N-(4-amino-1,3-thiazol-2-yl)-2,2-dimethylpropanamide. Finally, this compound is reacted with 1-adamantylamine to give this compound.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)15(21)20-16-19-14(10-22-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHEFHVXOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5208971.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)

![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-ethoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5209015.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)

![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)